molecular formula C27H43NO9S B12282940 2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate

2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate

Cat. No.: B12282940
M. Wt: 557.7 g/mol
InChI Key: QCEYERYMOHEQHK-UHFFFAOYSA-N
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Description

2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is a chemical compound primarily used for chiral derivatization in analytical chemistry. It is known for its high purity and effectiveness in resolving enantiomeric mixtures, making it a valuable reagent in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include thioureas, ureas, and other derivatives, which are valuable in various chemical and biological applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is unique due to its high stability and effectiveness in chiral derivatization. The pivaloyl groups provide steric hindrance, enhancing the compound’s selectivity and reactivity .

Properties

IUPAC Name

[3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEYERYMOHEQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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